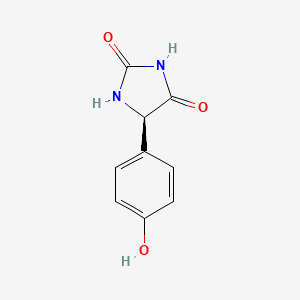![molecular formula C11H10N2O3 B12923777 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-20-9](/img/structure/B12923777.png)
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . The reaction is typically carried out at 80°C in the presence of palladium acetate (Pd(OAc)2) and pivalic acid (PivOH) in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions yield alkenylated derivatives, while substitution reactions produce substituted pyrido[1,2-a]pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets. For instance, it has been proposed that the compound may act as an inhibitor of carbonic anhydrase I, an enzyme involved in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Another derivative with a similar core but different substituents.
Uniqueness
What sets 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate apart is its acetate functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
61316-20-9 |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
(2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h3-6H,1-2H3 |
InChI-Schlüssel |
CAVGBNCXAKWEIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
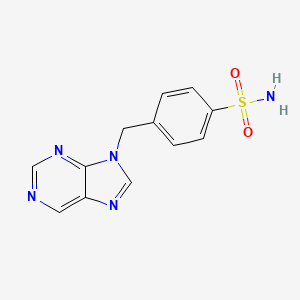

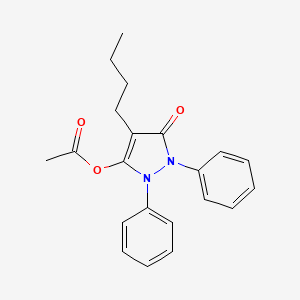
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
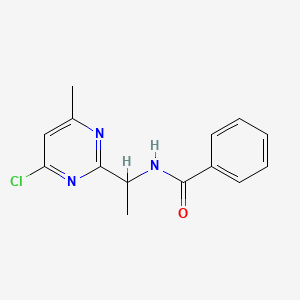
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
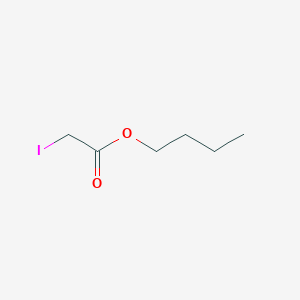

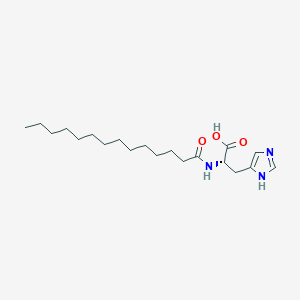
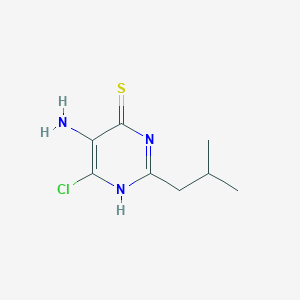
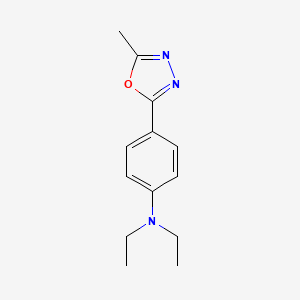
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
